molecular formula C23H31ClN4O3S B610983 SR9011 CAS No. 1379686-29-9

SR9011

Cat. No.: B610983
CAS No.: 1379686-29-9
M. Wt: 479.0 g/mol
InChI Key: PPUYOYQTTWJTIU-UHFFFAOYSA-N
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Description

SR-9011, also known as Stenabolic, is a synthetic compound that functions as a REV-ERB agonist. It was developed by Professor Thomas Burris of Scripps Research Institute. This compound has garnered significant attention due to its potential to regulate circadian rhythms, enhance metabolism, and improve endurance . SR-9011 is often explored for its applications in various fields, including medicine, biology, and chemistry.

Mechanism of Action

Target of Action

SR9011, also known as VYI79FLZ6W or SR-9011, is a research drug developed as an agonist of Rev-ErbAα . The primary targets of this compound are the nuclear receptors Rev-ErbAα and Rev-ErbAβ . These receptors play a crucial role in regulating various metabolic processes, including energy expenditure and lipid metabolism .

Mode of Action

This compound works by binding to the Rev-ErbA proteins in the body and influencing their activity levels . By modulating the activity of these proteins, this compound helps to enhance metabolism and improve overall endurance . It sends signals to the body’s receptors to increase the mitochondrial count, helping generate and optimize the chemical energy use and breakdown needed to keep the body functioning .

Biochemical Pathways

The Rev-Erbα agonist this compound disrupts the circadian rhythm by altering intracellular clock machinery . It regulates certain protein functions, including lipids, glucose levels, and removes dead cells . Its main goal is to control the circadian rhythm by producing and stabilizing chemical levels . By modulating the activity of hepatocytes and bile acid synthesis, this compound results in improved lipid metabolism, contributing to reduced body fat .

Pharmacokinetics

It is known that this compound has a half-life of approximately 4 hours . This short half-life suggests that the compound is rapidly metabolized and eliminated from the body, which may impact its bioavailability and efficacy.

Result of Action

The activation of Rev-ErbA by this compound has several effects at the molecular and cellular levels. It leads to increased endurance, lower body fat, decreased anxiety and inflammation, and increased muscle mass . Moreover, this compound has been demonstrated to be specifically lethal to cancer cells and oncogene-induced senescent cells, including melanocytic naevi, and has no effect on the viability of normal cells or tissues .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the circadian rhythm, which this compound aims to regulate, is inherently linked to the light-dark cycle of the environment . Therefore, changes in light exposure could potentially influence the efficacy of this compound. Additionally, the compound’s action may also be affected by factors such as diet and physical activity levels, which can influence metabolic processes.

Preparation Methods

The synthesis of SR-9011 involves multiple steps. One of the synthetic routes includes the following steps :

    Step 1: To a solution of N-(4-chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine in dichloroethane at 0°C, 2-naphthaldehyde, acetic acid, and sodium triacetoxyborohydride are added. The reaction mixture is allowed to reach room temperature and stirred overnight. The organic layer is then washed, dried, and concentrated to yield tert-butyl 2-((4-chlorobenzyl)((5-nitrothiophen-2-yl)methyl)amino)acetone.

    Step 2: The product from step 1 is treated with 6M hydrochloric acid in methanol and stirred at room temperature overnight. The solvent is removed to obtain N-(4-chlorobenzyl)-1-(5-nitrothiophen-2-yl)-N-(pyrrolidin-3-ylmethyl)methanamine hydrochloride.

    Step 3: The product from step 2 is reacted with acetyl chloride and triethylamine in dichloromethane. The reaction mixture is stirred at room temperature for 1 hour, followed by purification to obtain the final compound, 3-((4-chlorobenzyl)((5-nitrothiophen-2-yl)methyl)amino)methyl)-N-pentylpyrrolidine-1-carboxamide.

Chemical Reactions Analysis

SR-9011 undergoes various chemical reactions, including:

    Oxidation: SR-9011 can be oxidized under specific conditions to form different oxidation products.

    Reduction: The nitro group in SR-9011 can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include hydrogen gas, catalysts, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

SR-9011 has a wide range of scientific research applications:

Comparison with Similar Compounds

SR-9011 is often compared with other REV-ERB agonists, such as SR9009 (Stenabolic). Both compounds share similar mechanisms of action but differ in their efficacy and bioavailability. SR-9011 is considered to have higher efficacy and better bioavailability compared to SR9009 . Other similar compounds include GSK-4112 and Nidufexor, which also target REV-ERB receptors but may have different pharmacological profiles .

Properties

IUPAC Name

3-[[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]methyl]-N-pentylpyrrolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31ClN4O3S/c1-2-3-4-12-25-23(29)27-13-11-19(16-27)15-26(14-18-5-7-20(24)8-6-18)17-21-9-10-22(32-21)28(30)31/h5-10,19H,2-4,11-17H2,1H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPUYOYQTTWJTIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)N1CCC(C1)CN(CC2=CC=C(C=C2)Cl)CC3=CC=C(S3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601045516
Record name SR9011
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601045516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379686-29-9
Record name 3-[[[(4-Chlorophenyl)methyl][(5-nitro-2-thienyl)methyl]amino]methyl]-N-pentyl-1-pyrrolidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379686-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SR-9011
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1379686299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SR-9011
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14014
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SR9011
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601045516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SR-9011
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VYI79FLZ6W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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